molecular formula C8H12Cl2N2O2 B14660492 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione CAS No. 43161-90-6

1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione

Cat. No.: B14660492
CAS No.: 43161-90-6
M. Wt: 239.10 g/mol
InChI Key: CTKZXPQQBVOAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones It is characterized by the presence of two chlorine atoms, a methyl group, and a 2-methylpropyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione typically involves the chlorination of the corresponding imidazolidine-2,4-dione derivative. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. The use of advanced purification methods, such as recrystallization or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can yield partially or fully dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidines.

Scientific Research Applications

1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other imidazolidine derivatives.

    Biology: The compound’s potential biological activity is explored in various studies, including its effects on enzymes and cellular processes.

    Medicine: Research investigates its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5,5-dimethylhydantoin: A similar compound with two chlorine atoms and two methyl groups attached to the imidazolidine ring.

    1,3-Dichloro-5-ethyl-5-methylhydantoin: Another related compound with an ethyl and a methyl group in place of the 2-methylpropyl group.

Uniqueness

1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is unique due to the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

43161-90-6

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

1,3-dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H12Cl2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3

InChI Key

CTKZXPQQBVOAGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)N(C(=O)N1Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.